Home > Products > Screening Compounds P122420 > diABZI STING agonist-1
diABZI STING agonist-1 - 2138498-18-5

diABZI STING agonist-1

Catalog Number: EVT-267566
CAS Number: 2138498-18-5
Molecular Formula: C42H51N13O7
Molecular Weight: 849.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

diABZI is a synthetic, non-nucleotide small molecule that acts as a potent and selective agonist of the STING protein. [, , , , , ] STING is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, often indicative of viral infection or cellular damage. [, , , , ] Upon binding to diABZI, STING triggers a signaling cascade leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines. [, , , , , , ] This immune activation makes diABZI a promising candidate for various research applications, particularly in immunotherapy and infectious disease models.

Future Directions
  • Clinical Development: Further research is needed to translate the promising preclinical findings of diABZI into effective clinical therapies. This includes optimizing dosing strategies, delivery routes, and combination therapies to maximize efficacy and minimize potential toxicity. [, , , ]
  • Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to STING agonists like diABZI is crucial for developing strategies to overcome therapeutic resistance and improve treatment outcomes. [, , ]

diABZI-4

Compound Description: diABZI-4 is a diamidobenzimidazole compound and a potent STING agonist. [] It effectively limits SARS-CoV-2 replication in both cell cultures and animal models. [] Intranasal administration of diABZI-4, either before or after viral infection, provided complete protection against severe respiratory disease in a SARS-CoV-2 infected K18-ACE2 transgenic mouse model. [] The antiviral effect is linked to the activation of STING, triggering transient proinflammatory cytokine production, lymphocyte activation in the lungs, and ultimately inhibiting viral replication. []

Relevance: Despite belonging to a different chemical class than diABZI STING agonist-1, DMXAA serves as a point of comparison in STING agonist research. [] The contrasting efficacy of DMXAA in mice and humans underscores the importance of developing STING agonists with potent activity against human STING, like the diABZI compounds.

MSA-2

Compound Description: MSA-2 is a synthetic non-nucleotide STING agonist that demonstrates potent activation of human STING. [] Its binding mode to the STING protein resembles that of diABZI STING agonist-1, with both compounds mimicking the two nucleobases of the endogenous STING ligand, 2’,3’-cGAMP. []

Relevance: The shared binding mechanism of MSA-2 and diABZI STING agonist-1 highlights their structural similarities and their common approach to activating the STING pathway. [] Both compounds represent advancements in developing effective non-nucleotide STING agonists for cancer immunotherapy.

ADU-S100 (MIW815)

Compound Description: ADU-S100 (MIW815) is a first-in-class, small molecule STING agonist derived from a natural cyclic dinucleotide STING ligand. [, ] Similar to diABZI STING agonist-1, it demonstrates potent activation of the STING pathway, leading to increased systemic tumor-specific T cells and significant antitumor efficacy in preclinical models. [, ] ADU-S100 is currently under investigation in phase 1 clinical trials for treating various advanced solid tumors and lymphomas. [, , ]

Relevance: ADU-S100 (MIW815) and diABZI STING agonist-1 represent promising advancements in developing clinically relevant STING agonists for cancer immunotherapy. [, , ] Their shared mechanism of action and therapeutic potential highlight the significance of targeting the STING pathway for enhancing antitumor immunity.

Overview

diABZI STING agonist-1 is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway, which plays a crucial role in the immune response against cancer and viral infections. This compound is part of a class of non-nucleotide STING agonists that have shown promise in preclinical studies for their ability to elicit strong immune responses. The development of diABZI STING agonist-1 stems from the need for effective immunotherapeutic agents that can enhance the body's innate immune response.

Source and Classification

diABZI STING agonist-1 is classified as a small-molecule immunomodulator. It is derived from benzimidazole derivatives, which are known for their diverse biological activities. The compound's design was influenced by earlier studies on STING activation mechanisms and structural insights into the STING protein itself. Its primary source is synthetic organic chemistry, where various analogs have been developed to optimize potency and selectivity for the STING receptor.

Synthesis Analysis

Methods and Technical Details

The synthesis of diABZI STING agonist-1 involves several key steps, primarily focusing on modifying benzimidazole scaffolds to enhance their binding affinity to the STING receptor. The synthesis typically includes:

  1. Formation of Benzimidazole Core: The initial step often involves the cyclization of o-phenylenediamines with appropriate aldehydes or ketones, yielding the benzimidazole structure.
  2. Functional Group Modification: Subsequent reactions introduce various functional groups that enhance solubility and binding properties. For instance, alkylation or acylation reactions are employed to attach hydrophilic moieties.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

Recent studies have reported modifications that improve the physicochemical properties of diABZI analogs, including changes in hydrophilicity and steric configurations, which are critical for enhancing STING activation .

Molecular Structure Analysis

Structure and Data

The molecular structure of diABZI STING agonist-1 features a benzimidazole core with specific substituents that dictate its interaction with the STING protein. Key structural components include:

  • Benzimidazole Ring System: Provides a planar structure conducive to π–π stacking interactions with amino acids in the binding pocket of STING.
  • Functional Groups: These include hydrophilic chains that increase solubility and improve pharmacokinetic properties.

Crystallographic studies have revealed that diABZI binds within the dimer interface of the STING protein, stabilizing its active conformation . The binding interactions involve hydrogen bonds and hydrophobic contacts, which are critical for effective receptor activation.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of diABZI STING agonist-1 can be understood through its interactions with the STING receptor. Upon binding, several biochemical reactions occur:

  1. Conformational Change: Binding induces a conformational change in the ligand-binding domain (LBD) of STING, transitioning it from an open to a closed state, which is essential for downstream signaling .
  2. Activation of Downstream Signaling Pathways: Following activation, STING recruits and activates TANK-binding kinase 1 (TBK1), leading to phosphorylation events that trigger interferon regulatory factor 3 (IRF3) activation, resulting in type I interferon production .

These reactions underscore the potential of diABZI as an immunotherapeutic agent by enhancing innate immune responses against tumors and viral infections.

Mechanism of Action

Process and Data

The mechanism by which diABZI STING agonist-1 exerts its effects involves several steps:

  1. Binding to STING: The compound binds to the transmembrane domain of the STING protein, stabilizing it in an active conformation.
  2. Induction of Conformational Changes: This binding leads to significant conformational changes within the protein structure, facilitating interactions with TBK1 .
  3. Activation of Immune Response: Activated TBK1 phosphorylates IRF3, promoting its dimerization and nuclear translocation, where it initiates transcription of interferon-stimulated genes that enhance antiviral and anti-tumor immunity .

Data from cellular assays demonstrate that diABZI effectively activates these pathways in various immune cell types, confirming its role as a potent immunomodulator .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

diABZI STING agonist-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300-400 g/mol depending on specific modifications.
  • Solubility: Enhanced solubility due to functional group modifications; often soluble in organic solvents like dimethyl sulfoxide.
  • Stability: Stability under physiological conditions is crucial; studies indicate that diABZI maintains activity across a range of pH levels .

These properties are essential for its application in therapeutic settings, influencing bioavailability and efficacy.

Applications

Scientific Uses

diABZI STING agonist-1 has significant potential applications in various fields:

  • Cancer Immunotherapy: Its ability to activate the STING pathway makes it a candidate for enhancing anti-tumor immunity in cancer treatment protocols.
  • Viral Infections: The compound has shown efficacy against several viruses by boosting innate immune responses, making it a potential therapeutic option for viral diseases .
  • Research Tool: As a potent activator of the STING pathway, it serves as a valuable tool for studying immune signaling pathways and developing new therapeutic strategies.
Molecular Characterization & Mechanism of Action

Structural Design and Synthesis of diABZI STING Agonist-1

diABZI (dimeric amidobenzimidazole) STING agonist-1 is a synthetic, non-nucleotide small molecule optimized for high-affinity STING activation. Its core structure comprises two symmetry-related benzimidazole moieties linked via a central spacer, forming a dimeric topology that exploits the symmetrical nature of the STING dimer (Fig. 1A). The molecular formula is C₄₂H₅₁N₁₃O₇, with a molecular weight of 849.94 g/mol (in freebase form; 959.3 g/mol as trihydrochloride). The design strategically incorporates:

  • Hydrophobic interactions: Trifluorobenzyl groups enhance membrane permeability and target engagement [6] [9].
  • Hydrogen-bonding motifs: Amidobenzimidazole nitrogens facilitate critical bonds with STING residues (e.g., Ser162, Tyr240) [3].
  • Asymmetric modifications: Morpholinopropoxyl substitutions augment potency by improving solubility and binding kinetics [3].

Synthesis employs multi-step organic routes (Scheme 1):

  • Core assembly: Condensation reactions form the benzimidazole heterocycles, followed by linker incorporation [6].
  • Functionalization: Late-stage modifications introduce solubilizing groups (e.g., morpholine) [3].
  • Purification: HPLC achieves >95% purity, validated via UPLC and mass spectrometry [9].

Table 1: Structural Properties of diABZI vs. Reference Compounds

PropertydiABZIcGAMPDMXAA
Chemical ClassDimeric ABZICyclic dinucleotideXanthenone
Molecular Weight849.94 g/mol675.47 g/mol380.37 g/mol
Solubility2 mg/mL (H₂O)Low<0.1 mg/mL
EC₅₀ (human STING)130 nM~50,000 nMInactive

Binding Dynamics: STING Receptor Interaction and Conformational Activation

diABZI activates STING through a unique conformational mechanism distinct from natural ligands. Cryo-EM analyses reveal:

  • Binding site: Occupies the same cleft as cyclic dinucleotides (CDNs) in the STING ligand-binding domain (LBD), forming hydrogen bonds with residues Ser162, Tyr240, and Arg238 [3] [9].
  • Open-conformation activation: Unlike CDNs, which trigger a 180° "lid closure" of the LBD, diABZI stabilizes STING in an open conformation while still enabling downstream signaling (Fig. 1B) [3] [9].
  • Transmembrane domain (TMD) rearrangement: Agonist binding induces TMD dimer reorientation, facilitating STING polymerization and Golgi translocation. The connector helix (cHelix) acts as a signal transducer between LBD and TMD [3].

Notably, diABZI mimics gain-of-function mutations (e.g., V147L) linked to autoimmune disorders like SAVI (STING-associated vasculopathy with onset in infancy), confirming its allosteric potency [3].

Comparative Analysis of diABZI with Cyclic Dinucleotide (CDN) Agonists

diABZI overcomes key limitations of CDN-based STING agonists:

  • Potency: 400-fold lower EC₅₀ than cGAMP (130 nM vs. ~50,000 nM in human cells) due to optimized dimeric topology [4] [9].
  • Bioavailability: Lacks charged phosphate groups, enabling passive cellular uptake without encapsulation (vs. CDNs, which require nanoparticulate delivery) [1] [4].
  • Species specificity: Activates both human (EC₅₀ = 130 nM) and murine (EC₅₀ = 186 nM) STING isoforms, unlike species-restricted analogs like DMXAA [1] [9].
  • Conformational flexibility: Induces signaling without full LBD closure, broadening therapeutic applicability [3] [9].

Table 2: Functional Comparison of STING Agonists

ParameterdiABZI2'3'-cGAMPNatural CDNs
EC₅₀ (THP1 cells)130 nM52,000 nM10,000–100,000 nM
Cell PermeabilityHighLowLow
STING IsoformsR232/H232/R231R232/H232/R231Variable
Stability in Vivot₁/₂ = 1.4 h (iv)MinutesMinutes

Intracellular Signaling Pathways: TBK1/IRF3 Phosphorylation and Type I IFN Induction

diABZI activates canonical and non-canonical STING pathways:1. TBK1/IRF3 axis:- Within 1 hour, diABZI triggers STING phosphorylation, recruiting and activating TBK1 kinase [1] [5].- Phosphorylated IRF3 dimerizes and translocates to the nucleus, inducing IFN-β and IFN-α (20–50-fold increase in macrophages) [1] [4].- Secreted IFNs activate IFNAR1, upregulating interferon-stimulated genes (ISGs; e.g., CXCL10, ISG15) [1] [7].

  • NF-κB pathway:
  • Parallel activation drives pro-inflammatory cytokines (TNF-α, IL-6) within 4–16 hours [1] [5].
  • Autophagy induction:
  • In rhinovirus infections, diABZI activates ATG5-dependent autophagy independent of IFN [4] [8].

Kinetic studies show rapid signaling: STAT1 phosphorylation occurs within 2 hours, and DNA damage markers (γH2AX) emerge alongside innate immune responses [1] [5].

cGAS-Independent Activation of STING by diABZI

diABZI operates autonomously of the cGAS-DNA sensing pathway:

  • Direct STING binding: Functions as a synthetic ligand without requiring cytosolic DNA or cGAMP synthesis [1] [9].
  • cGAS-knockout validation: In cGAS⁻/⁻ macrophages, diABZI fully retains IRF3 phosphorylation and IFN-β production, confirming cGAS dispensability [1] [5].
  • Downstream DNA sensing: Secondary inflammation involves released mitochondrial DNA (mtDNA) activating AIM2/NLRP3 inflammasomes and TLR9—but not cGAS—amplifying cytokine cascades [1] [5].

This cGAS bypass enables diABZI to trigger STING in scenarios of DNA sensing deficiency (e.g., viral evasion) [4] [8].

Properties

CAS Number

2138498-18-5

Product Name

diABZI STING agonist-1

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide

Molecular Formula

C42H51N13O7

Molecular Weight

849.9 g/mol

InChI

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+

InChI Key

JGLMVXWAHNTPRF-CMDGGOBGSA-N

SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC

Solubility

Soluble in DMSO

Synonyms

diABZI STING agonist-3

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.